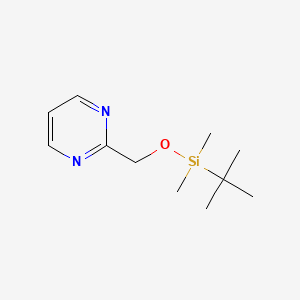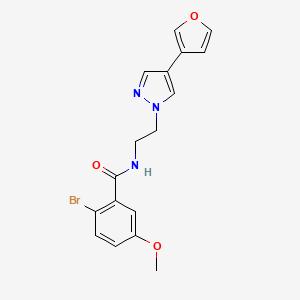
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the pyrrolidine ring and the acetamide group are common features in the described research. These motifs are often found in compounds with significant pharmacological properties, such as opioid agonists and dopamine receptor modulators.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that introduce various functional groups to a core structure. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, which involved exploring different N-acyl, N-alkyl, and amino functions . Similarly, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent was achieved starting from 2-chloronicotinonitrile, with structures confirmed by NMR, IR, and MS . These methods could potentially be adapted for the synthesis of "2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been established using various analytical techniques. For instance, the structure of a novel compound derived from indibulin and combretastatin scaffolds was confirmed using high-resolution mass spectrometry, NMR, and IR spectroscopy . These techniques would be essential in confirming the molecular structure of "2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide" after its synthesis.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the dioxopyrrolidinyl and isoxazolyl moieties. The literature suggests that compounds with benzisoxazole groups can be reactive, as seen in the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which serves as a precursor for further functionalization . The reactivity of the compound could be explored in a similar manner, potentially leading to a range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For example, the solubility, melting point, and stability of the synthesized compounds are typically determined to understand their behavior in biological systems. The compound "2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide" would likely have unique properties due to its specific functional groups, which could be elucidated through experimental studies.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agents
Compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide have been studied for their neuroprotective properties. For instance, YM872 is a selective, potent, and highly water-soluble alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist with potential neuroprotective effects in conditions like cerebral ischemia (Takahashi et al., 2006). This suggests that compounds targeting AMPA receptors could be relevant in the development of treatments for neurological conditions, highlighting a potential research application for the mentioned chemical compound in exploring neuroprotective strategies.
Antithrombotic and Antiplatelet Drug Synthesis
The synthesis and pharmacological evaluation of compounds with antiplatelet and antithrombotic activities are significant for developing new therapeutic agents for cardiovascular diseases. For example, (S)-clopidogrel is a thienopyridine-class of antithrombotic and antiplatelet drug, demonstrating the importance of specific stereochemistry in pharmacological activity (Saeed et al., 2017). Research into similar compounds could yield new insights into the design and synthesis of novel therapeutics for managing cardiovascular conditions.
Hepatoprotective and Nephroprotective Activities
Research into compounds exhibiting hepatoprotective and nephroprotective activities is crucial for developing treatments against liver and kidney damage caused by drugs and toxic agents. Chrysin, a flavonoid, has shown significant protective effects against various toxicants, emphasizing the potential therapeutic value of similar compounds in mitigating drug-induced organ damage (Pingili et al., 2019). Investigating the hepatoprotective and nephroprotective properties of compounds related to 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide could provide valuable insights into their potential therapeutic applications.
Antidepressant Effects
The exploration of ketamine and its metabolites for their rapid-acting antidepressant effects opens new avenues for treating depression, especially treatment-resistant forms. Ketamine's pharmacology and therapeutic mechanisms offer insights into how similar compounds could be developed to minimize undesirable side effects while retaining therapeutic efficacy (Zanos et al., 2018). This area of research could be relevant for compounds structurally related to 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, highlighting a potential application in psychiatric medication development.
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-6-4-7(12-17-6)11-8(14)5-13-9(15)2-3-10(13)16/h4H,2-3,5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMIGYQIVZTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2500140.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2500141.png)
![Ethyl 4-[2-(4-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2500143.png)


![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)


